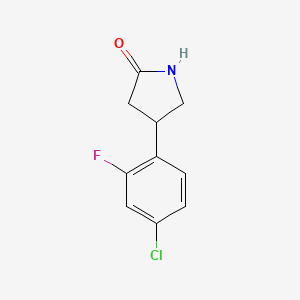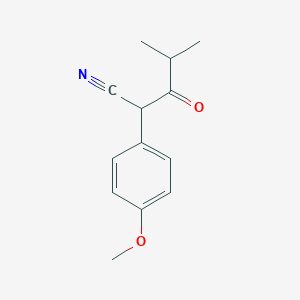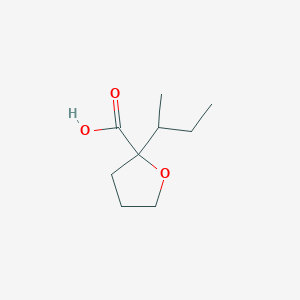
(1-Bromopentan-2-yl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1-Bromopentan-2-yl)benzene is an organic compound with the molecular formula C11H15Br It consists of a benzene ring substituted with a bromopentan-2-yl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (1-Bromopentan-2-yl)benzene typically involves the bromination of pentan-2-ylbenzene. One common method is the free radical bromination, where pentan-2-ylbenzene is treated with bromine in the presence of a radical initiator such as AIBN (azobisisobutyronitrile) under reflux conditions . The reaction proceeds via a free radical mechanism, leading to the formation of this compound.
Industrial Production Methods: Industrial production of this compound may involve similar bromination processes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization .
Analyse Des Réactions Chimiques
Types of Reactions: (1-Bromopentan-2-yl)benzene undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as hydroxide, cyanide, or amines.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reduction of this compound can yield pentan-2-ylbenzene using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide in aqueous ethanol, reflux conditions.
Oxidation: Potassium permanganate in acidic medium, room temperature.
Reduction: Lithium aluminum hydride in dry ether, under inert atmosphere.
Major Products:
Substitution: Formation of pentan-2-ylbenzene derivatives.
Oxidation: Formation of pentan-2-one or pentan-2-ol.
Reduction: Formation of pentan-2-ylbenzene.
Applications De Recherche Scientifique
(1-Bromopentan-2-yl)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mécanisme D'action
The mechanism of action of (1-Bromopentan-2-yl)benzene in chemical reactions typically involves the formation of reactive intermediates such as carbocations or radicals. For example, in nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new carbon-nucleophile bond. The stability of the intermediate carbocation or radical plays a crucial role in determining the reaction pathway and product distribution .
Comparaison Avec Des Composés Similaires
Bromobenzene: A simpler analog where the benzene ring is directly substituted with a bromine atom.
(1-Chloropentan-2-yl)benzene: Similar structure but with a chlorine atom instead of bromine.
(1-Iodopentan-2-yl)benzene: Similar structure but with an iodine atom instead of bromine.
Uniqueness: (1-Bromopentan-2-yl)benzene is unique due to the presence of the bromine atom, which imparts distinct reactivity compared to its chloro and iodo analogs. Bromine is a better leaving group than chlorine, making this compound more reactive in nucleophilic substitution reactions. Additionally, the steric and electronic effects of the pentan-2-yl group influence the compound’s reactivity and selectivity in various chemical transformations .
Propriétés
Formule moléculaire |
C11H15Br |
|---|---|
Poids moléculaire |
227.14 g/mol |
Nom IUPAC |
1-bromopentan-2-ylbenzene |
InChI |
InChI=1S/C11H15Br/c1-2-6-11(9-12)10-7-4-3-5-8-10/h3-5,7-8,11H,2,6,9H2,1H3 |
Clé InChI |
REQKMZMJUAOEID-UHFFFAOYSA-N |
SMILES canonique |
CCCC(CBr)C1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-Chloro-1-{octahydrocyclopenta[b]pyrrol-1-yl}ethan-1-one](/img/structure/B13160335.png)
![1-[(tert-Butoxy)carbonyl]-5-(3,5-dimethylpiperidin-1-yl)piperidine-3-carboxylic acid](/img/structure/B13160342.png)





![1-[(Azetidin-3-yl)methyl]-1H-1,2,3-triazole](/img/structure/B13160390.png)
![2,2-Dimethyl-N-[3-methyl-5-(propan-2-yloxy)phenyl]propanamide](/img/structure/B13160399.png)

